![molecular formula C20H15N3OS B2398957 4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-81-2](/img/structure/B2398957.png)

4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

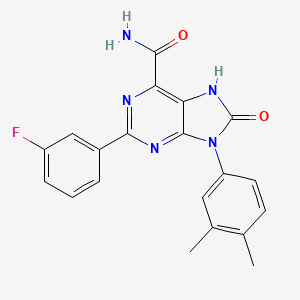

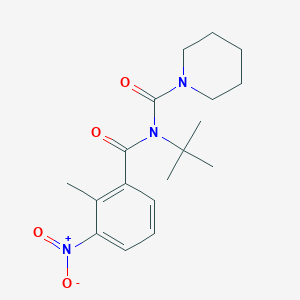

“4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound that belongs to the class of thiazolo[5,4-b]pyridines . Thiazolo[5,4-b]pyridines are known for their wide range of medicinal and biological properties .

Synthesis Analysis

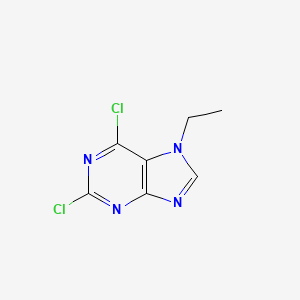

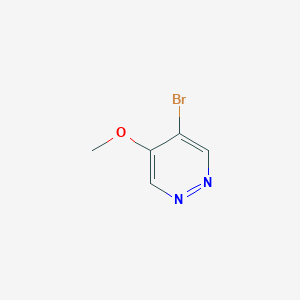

The synthesis of thiazolo[5,4-b]pyridines involves several steps. The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields a compound that can be further reacted with arylidenemalononitrile to yield a thiazolo[5,4-b]pyridine derivative .Molecular Structure Analysis

The molecular structure of thiazolo[5,4-b]pyridines is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure−activity relationships (SAR) study showed that certain functionalities were important for their biological activity .Chemical Reactions Analysis

Thiazolo[5,4-b]pyridines can undergo various chemical reactions. For instance, they can react with hydrazonoyl halides to form new compounds . They can also react with arylidenemalononitrile to yield different derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolo[5,4-b]pyridines can be analyzed using techniques such as NMR and HRMS . These techniques provide information about the compound’s molecular structure and can help in the identification of the compound .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- Research has explored the synthesis of various heterocyclic compounds, including thiazolo and pyridine derivatives, which are key intermediates in the synthesis of a wide range of chemical entities. For instance, the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity with nitrogen nucleophiles to yield derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine has been studied (Mohareb et al., 2004).

Anticancer Activity

- A series of substituted benzamides, including thiazolo and pyridine analogues, have been designed and synthesized, showing moderate to excellent anticancer activity against various cancer cell lines like breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).

Antimicrobial Activity

- Thiazole and pyridine-based compounds have been investigated for their potential as antimicrobial agents. For example, thiazolepyridine conjugated benzamides have been synthesized and screened for antibacterial activity, exhibiting moderate growth inhibition against bacterial strains (Karuna et al., 2021).

Antituberculosis Agents

- Compounds containing thiazole and pyridine rings have been evaluated for their activity against Mycobacterium tuberculosis, with some derivatives showing promising results in inhibiting the bacterial growth (Jeankumar et al., 2013).

Antiallergic Properties

- Research into N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, which include thiazole and pyridine components, has shown promising results in antiallergic activity, with some compounds exhibiting significant potency in rat models (Honma et al., 1983).

Mécanisme D'action

Target of Action

Thiazolo[5,4-b]pyridine derivatives have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years that exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Mode of Action

It’s known that thiazolo[5,4-b]pyridine compounds can interact with a wide range of receptor targets . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, may become the factors of crucial importance .

Biochemical Pathways

Thiazolo[5,4-b]pyridines are biologically relevant purine bioisosteres . They have been reported to possess a broad spectrum of pharmacological activities .

Result of Action

Thiazolo[5,4-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3OS/c1-13-4-6-14(7-5-13)18(24)22-16-10-8-15(9-11-16)19-23-17-3-2-12-21-20(17)25-19/h2-12H,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCNUVDLJWTSQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2398874.png)

![methyl 2-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![N-[3-(1H-Benzimidazol-2-yl)-4-hydroxyphenyl]acetamide](/img/structure/B2398879.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2398880.png)

![2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2398888.png)

![4-chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one](/img/structure/B2398889.png)

![(5R,8S)-10-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2398890.png)

![3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2398893.png)